![molecular formula C11H22N2 B13168935 3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
3-[(Pyrrolidin-1-yl)methyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyrrolidin-1-yl)methyl]azepane is a heterocyclic compound that features both a pyrrolidine and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-1-yl)methyl]azepane typically involves the reaction of azepane with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by the addition of pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Pyrrolidin-1-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-[(Pyrrolidin-1-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(Pyrrolidin-1-yl)methyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Azepane: A seven-membered nitrogen-containing ring, also used in various chemical syntheses.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, known for its biological activity
Uniqueness
3-[(Pyrrolidin-1-yl)methyl]azepane is unique due to the combination of the pyrrolidine and azepane rings, which provides a distinct three-dimensional structure. This structural feature can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-(pyrrolidin-1-ylmethyl)azepane |
InChI |
InChI=1S/C11H22N2/c1-2-6-12-9-11(5-1)10-13-7-3-4-8-13/h11-12H,1-10H2 |
Clave InChI |
UEHANQZJDMACQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


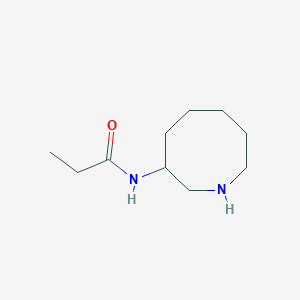
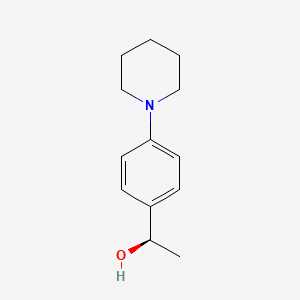
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
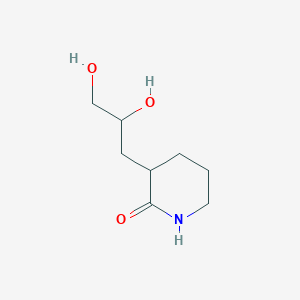



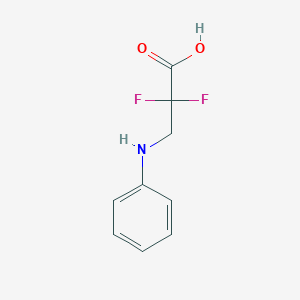
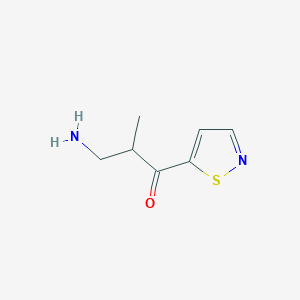
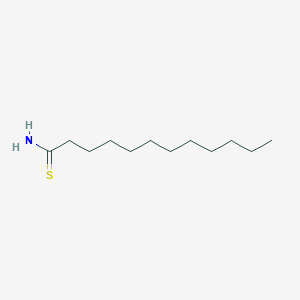



methanol](/img/structure/B13168953.png)
